1-tetradecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-tetradecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups at C-1 and C-2 are tetradecanoyl and (11Z)-octadec-11-enoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 32:1 and a tetradecanoate ester. It derives from a cis-vaccenic acid.
Scientific Research Applications
Sensing Small Molecule Interactions
A study demonstrated the use of a pH modulation sensing platform to detect interactions between small molecules and supported lipid bilayers (SLBs) containing various phosphocholines, including POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). This method may be exploited as a screen for drug development and analysis (Huang et al., 2013).
Lipid-Linked Desaturation in Plant Membranes
A study used isomeric alkenyl ether phospholipids, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro desaturation studies with plant microsomal membranes. This research provided evidence for lipid-linked desaturation of acyl groups in plants (Sperling & Heinz, 1993).
Studying Lipid Bilayers and Molecular Motion
Research on phospholipids like 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine contributed to understanding hydrocarbon chain packing and molecular motion in phospholipid bilayers. Such studies help in deciphering the properties of unsaturated lecithins and their isomers in biological systems (Barton & Gunstone, 1975).
Analyzing Ether Lipids in Cell Membranes
A study identified new ether lipids in the cell membrane of Mycoplasma fermentans, including 1-O-alkyl/alkenyl-2-O-acyl-glycero-3-phosphocholine. This research contributes to understanding the structural diversity and functional roles of ether lipids in bacterial membranes (Wagner et al., 2000).
High-Temperature Behavior of Phospholipids
Investigations into the behavior of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine at high temperatures provide insights into the stability and decomposition pathways of these compounds, relevant for understanding their role in extreme environmental conditions (Changi et al., 2012).
properties
Product Name |
1-tetradecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C40H78NO8P |
Molecular Weight |
732 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-11-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h16,18,38H,6-15,17,19-37H2,1-5H3/b18-16-/t38-/m1/s1 |
InChI Key |
GMJKBBMXRYZKEP-WYRBGLKBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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